rel-(2R,3S)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride
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Overview
Description
rel-(2R,3S)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride: is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. Its unique stereochemistry and functional groups make it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,3S)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: This step may involve Friedel-Crafts alkylation or other suitable methods.
Esterification: The carboxylate group is introduced through esterification reactions.
Resolution of Stereoisomers: Chiral resolution techniques are employed to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be used to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl group or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
rel-(2R,3S)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the synthesis of complex molecules.
Biological Studies: Investigating its effects on biological systems.
Industrial Applications: Potential use in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of rel-(2R,3S)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-phenylpyrrolidine-3-carboxylate: Lacks the chiral centers.
Ethyl 2-phenylpyrrolidine-3-carboxylate: Similar structure with an ethyl group instead of a methyl group.
2-Phenylpyrrolidine-3-carboxylic acid: The carboxylate group is in the form of a free acid.
Uniqueness
The unique stereochemistry of rel-(2R,3S)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride distinguishes it from other similar compounds, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
methyl (2R,3S)-2-phenylpyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-7-8-13-11(10)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11-;/m0./s1 |
InChI Key |
RAKLJEPTGBTACR-ACMTZBLWSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCN[C@H]1C2=CC=CC=C2.Cl |
Canonical SMILES |
COC(=O)C1CCNC1C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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